

HPLC method development for 4-Chloro-2-ethoxy-1-methylbenzene analysis

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxy-1-methylbenzene

Cat. No.: B15380384

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An Application Note for the Analysis of **4-Chloro-2-ethoxy-1-methylbenzene** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-Chloro-2-ethoxy-1-methylbenzene**. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol employs a C18 stationary phase with a UV detector, providing a reliable and efficient analytical solution. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

4-Chloro-2-ethoxy-1-methylbenzene (CAS No. 1480442-62-3) is an aromatic organic compound with a molecular formula of C₉H₁₁ClO and a molecular weight of approximately 170.64 g/mol.[3][4] Its structure, featuring a substituted benzene ring, makes it a non-polar,

hydrophobic molecule. The accurate quantification of this compound is critical in various stages of drug development and chemical manufacturing to ensure product quality and purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] Given the non-polar nature of **4-Chloro-2-ethoxy-1-methylbenzene**, Reverse-Phase HPLC (RP-HPLC) was selected as the chromatographic mode of choice.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This configuration allows for the effective retention and separation of non-polar analytes based on their hydrophobic interactions with the stationary phase.[7]

A C18 (octadecylsilane) bonded silica column was chosen as the stationary phase due to its high hydrophobicity and wide applicability, making it an excellent starting point for method development for non-polar compounds.[6][8] The mobile phase consists of a polar mixture of acetonitrile and water, which allows for the efficient elution of the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transmittance properties. Detection is achieved using a Photodiode Array (PDA) detector, which allows for the determination of the analyte's maximum absorbance wavelength (λ_{max}), thereby maximizing sensitivity and specificity. Aromatic compounds like the target analyte typically exhibit strong UV absorbance.[9]

This guide provides a comprehensive framework, from initial method development choices to a full validation protocol, ensuring the final method is fit for its intended purpose.

Experimental

Materials and Reagents

- **4-Chloro-2-ethoxy-1-methylbenzene** reference standard (>95% purity)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade or purified to 18.2 M Ω ·cm
- Methanol (MeOH), HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

Parameter	Condition
HPLC Column	C18, 4.6 mm x 150 mm, 5 µm particle size (L1 Packing)
Mobile Phase	Acetonitrile : Water (65:35 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	Photodiode Array (PDA)
Detection Wavelength	277 nm
Run Time	10 minutes

Preparation of Solutions

- Diluent Preparation: The mobile phase (Acetonitrile:Water 65:35 v/v) was used as the diluent for all standard and sample preparations.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **4-Chloro-2-ethoxy-1-methylbenzene** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.

Detailed Protocols

Protocol 1: System Suitability and Sample Analysis Workflow

System suitability testing is essential to ensure the chromatographic system is adequate for the intended analysis.^[10] These tests are performed before any sample analysis.

- **System Equilibration:** Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
- **System Suitability Injections:** Make five replicate injections of the Working Standard Solution (100 µg/mL).
- **Data Evaluation:** Evaluate the system suitability parameters against the acceptance criteria outlined in the table below.
- **Sample Analysis:** Once system suitability is confirmed, inject the prepared sample solutions for analysis.
- **Quantification:** The concentration of **4-Chloro-2-ethoxy-1-methylbenzene** in the samples is determined by comparing the peak area response of the sample to the peak area response of the working standard (external standard method).

System Suitability Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
% RSD of Peak Area	≤ 2.0% for five replicate injections
% RSD of Retention Time	≤ 1.0% for five replicate injections

Protocol 2: HPLC Method Validation

The developed method must be validated to ensure its reliability for the intended application, following ICH Q2(R1) guidelines.^{[1][2][11][12]}

1. Specificity:

- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

- Prepare a placebo solution (matrix without the analyte) and inject it to confirm the absence of interference from excipients.
- Spike the placebo with the analyte and analyze to demonstrate that the peak is unequivocally attributable to the analyte.

2. Linearity:

- Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 $\mu\text{g/mL}$).
- Inject each standard in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r^2), y-intercept, and slope of the regression line.
- Acceptance Criterion: Correlation coefficient (r^2) ≥ 0.999 .

3. Accuracy (Recovery):

- Prepare samples of a known concentration matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
- Prepare each concentration level in triplicate.
- Calculate the percentage recovery for each sample.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the %RSD for each level should be $\leq 2.0\%$.

4. Precision:

- Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 $\mu\text{g/mL}$) on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

- Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both days.

- Acceptance Criterion: %RSD \leq 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

- These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
- Signal-to-Noise Method: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
- Calibration Curve Method:
 - $LOD = 3.3 * (\sigma / S)$
 - $LOQ = 10 * (\sigma / S)$
 - Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

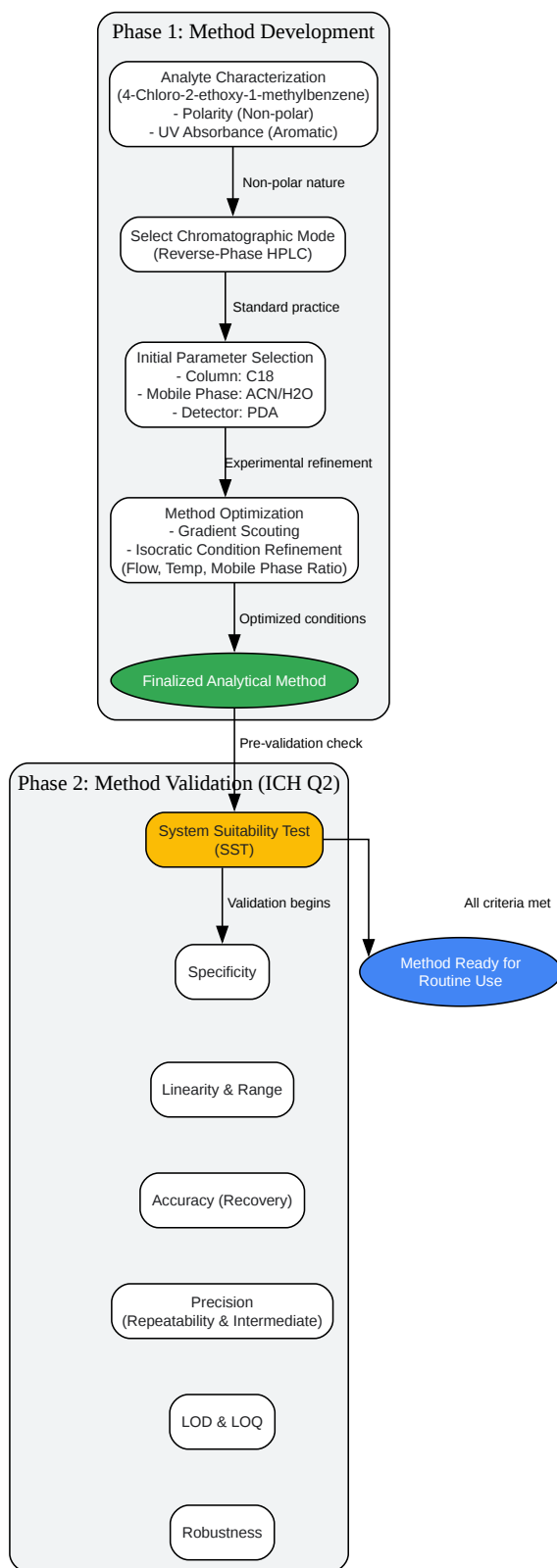
6. Robustness:

- Deliberately introduce small variations to the method parameters and assess their impact on the results.
- Parameters to vary include:
 - Flow Rate (\pm 0.1 mL/min)
 - Column Temperature (\pm 2°C)
 - Mobile Phase Composition (e.g., Acetonitrile percentage \pm 2%)
- Analyze the working standard solution under each modified condition and evaluate system suitability parameters.

- Acceptance Criterion: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Visualization of Workflow

The following diagram illustrates the logical flow from method development to final validation.



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